2-[2-(4-Chlorophenyl)sulfanylethylsulfanyl]pyrimidine
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Overview
Description
2-[2-(4-Chlorophenyl)sulfanylethylsulfanyl]pyrimidine is an organic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group and two sulfanyl (thioether) linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)sulfanylethylsulfanyl]pyrimidine typically involves the reaction of 4-chlorophenylthiol with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, followed by nucleophilic substitution on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)sulfanylethylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated or desulfurized derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-[2-(4-Chlorophenyl)sulfanylethylsulfanyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)sulfanylethylsulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chlorophenyl)sulfanylethylsulfanyl]-1H-benzimidazole
- 4,4’-Dichlorodiphenyl disulfide
Uniqueness
2-[2-(4-Chlorophenyl)sulfanylethylsulfanyl]pyrimidine is unique due to its specific combination of a pyrimidine ring with chlorophenyl and sulfanyl groups. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylethylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S2/c13-10-2-4-11(5-3-10)16-8-9-17-12-14-6-1-7-15-12/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFNSQDDWHQMJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCCSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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